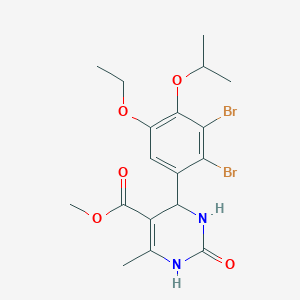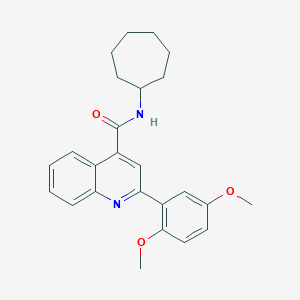![molecular formula C25H25NO4S B446516 2-methoxyethyl 2-[([1,1'-biphenyl]-4-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B446516.png)
2-methoxyethyl 2-[([1,1'-biphenyl]-4-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxyethyl 2-[([1,1'-biphenyl]-4-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and is functionalized with a biphenyl group and a methoxyethyl ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxyethyl 2-[([1,1'-biphenyl]-4-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiol and an appropriate diene or alkyne under acidic or basic conditions.
Introduction of the Biphenyl Group: The biphenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of biphenyl with a halogenated benzothiophene intermediate in the presence of a palladium catalyst.
Formation of the Methoxyethyl Ester: The final step involves esterification of the carboxylic acid group on the benzothiophene with methoxyethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitrated or halogenated biphenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying the interactions of sulfur-containing heterocycles with biological systems.
Medicine: Possible applications in drug development, particularly for compounds targeting specific enzymes or receptors.
Industry: Use as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with enzymes or receptors, potentially inhibiting or activating specific pathways. The biphenyl group could facilitate binding to hydrophobic pockets, while the benzothiophene core might interact with sulfur-specific sites.
Comparison with Similar Compounds
Similar Compounds
- 2-Ethoxyethyl 3-[(biphenyl-4-ylcarbonyl)amino]benzoate
- 2-Methoxyethyl 4-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate
Uniqueness
2-methoxyethyl 2-[([1,1'-biphenyl]-4-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its combination of a benzothiophene core with a biphenyl group and a methoxyethyl ester. This unique structure may confer specific properties, such as enhanced binding affinity or selectivity in biological systems, compared to similar compounds.
Properties
Molecular Formula |
C25H25NO4S |
|---|---|
Molecular Weight |
435.5g/mol |
IUPAC Name |
2-methoxyethyl 2-[(4-phenylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C25H25NO4S/c1-29-15-16-30-25(28)22-20-9-5-6-10-21(20)31-24(22)26-23(27)19-13-11-18(12-14-19)17-7-3-2-4-8-17/h2-4,7-8,11-14H,5-6,9-10,15-16H2,1H3,(H,26,27) |
InChI Key |
XUNCTFLUFMCYTN-UHFFFAOYSA-N |
SMILES |
COCCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Canonical SMILES |
COCCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 5'-({[4-(propan-2-yloxy)phenyl]carbonyl}amino)-2,3'-bithiophene-4'-carboxylate](/img/structure/B446433.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-adamantanecarboxamide](/img/structure/B446436.png)
![3-chloro-N-(4-{[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]amino}cyclohexyl)-6-methyl-1-benzothiophene-2-carboxamide](/img/structure/B446440.png)
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(5-methyl-2-furyl)acrylamide](/img/structure/B446441.png)

![2,2-dichloro-N-[1-(2,5-dimethylphenyl)ethyl]-1-methylcyclopropanecarboxamide](/img/structure/B446443.png)
![4-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-2-methyl-5-oxo-N-pyridin-2-yl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B446445.png)
![Methyl 2-[(1-adamantylacetyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B446446.png)
![N-(sec-butyl)-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B446452.png)

![Methyl 2-{[3-phenylprop-2-enoyl]amino}-4,2'-bithiophene-3-carboxylate](/img/structure/B446454.png)

![2-(1-adamantyl)-N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetamide](/img/structure/B446456.png)
![Propyl 2-{[(2-chlorophenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B446457.png)
